REACTION_CXSMILES
|
CS([N:5]1[C:9]2=[N:10][CH:11]=[C:12](B3OC(C)(C)C(C)(C)O3)[CH:13]=[C:8]2[CH:7]=[CH:6]1)(=O)=O.Br[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1.C([O-])([O-])=O.[Na+].[Na+].O>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[C:12]1[CH:13]=[C:8]2[CH:7]=[CH:6][NH:5][C:9]2=[N:10][CH:11]=1 |f:2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1C=CC=2C1=NC=C(C2)B2OC(C(O2)(C)C)(C)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethylacetate (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
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Details
|
The resulting residue was dissolved in MeOH (10 mL)
|
Type
|
ADDITION
|
Details
|
treated with 6N NaOH solution (2 mL) at 50° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After evaporating the MeOH
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on the pump for direct use (100 mg off-white solid, 0.51 mmol)
|
Type
|
CUSTOM
|
Details
|
2.04 min.
|
Duration
|
2.04 min
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=C2C(=NC1)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |